Superior Anticancer Potency in DLD-1 Colon Cancer Cells: Murrayazoline vs. O-Methylmurrayamine A
In a direct comparative study of pyranocarbazole alkaloids isolated from Murraya koenigii leaves, murrayazoline demonstrated significantly higher anticancer potency against DLD-1 colon cancer cells compared to the structurally related alkaloid O-methylmurrayamine A. The IC50 value for murrayazoline was 5.7 μM, whereas O-methylmurrayamine A exhibited an IC50 of 17.9 μM, representing a 3.1-fold difference in potency [1]. This indicates that minor structural modifications within the carbazole class can lead to substantial differences in biological activity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5.7 μM |
| Comparator Or Baseline | O-methylmurrayamine A: 17.9 μM |
| Quantified Difference | 3.1-fold greater potency |
| Conditions | DLD-1 colon cancer cell line, MTT assay, 48-hour treatment |
Why This Matters
This quantitative potency difference is critical for researchers selecting a lead compound; murrayazoline requires a significantly lower concentration to achieve the same level of growth inhibition, potentially reducing off-target effects and improving the therapeutic window.
- [1] Arun A, Patel OPS, Saini D, Yadav PP, Konwar R. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis. Biomedicine & Pharmacotherapy. 2017;93:510-521. View Source
